molecular formula C15H12FN5OS B5015069 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

Cat. No.: B5015069
M. Wt: 329.4 g/mol
InChI Key: FALWLULIYAYJRC-UHFFFAOYSA-N
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Description

The compound “2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide” is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a phenyl ring via a sulfur atom (thio). This phenyl ring is substituted with a fluorine atom at the 4-position. The tetrazole ring is also attached to an acetamide group, which in turn is attached to another phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (the tetrazole ring). The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5OS/c16-11-6-8-13(9-7-11)21-15(18-19-20-21)23-10-14(22)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALWLULIYAYJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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